

AZM475271 Src Kinase Inhibitor: A Technical Overview

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Compound of Interest

Compound Name: AZM475271

Cat. No.: B13917630

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Introduction

AZM475271 is a potent and selective, orally active Src family kinase (SFK) inhibitor.^[1] Developed by AstraZeneca, this small molecule compound has been investigated for its potential as an anti-cancer agent due to the critical role of Src kinases in tumor progression, including proliferation, invasion, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with **AZM475271**.

Mechanism of Action

AZM475271 functions as an ATP-competitive inhibitor of Src family kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. This inhibition of Src-mediated signaling disrupts various cellular processes that are crucial for tumor growth and survival.

Quantitative Data

Kinase Inhibition Profile

AZM475271 has demonstrated high affinity for several members of the Src kinase family. The available half-maximal inhibitory concentration (IC₅₀) values are summarized in the table

below. A broader kinase selectivity profile is not publicly available, which may indicate that the compound's development was halted at the preclinical stage.

Kinase	IC50 (μM)
c-Src	0.01[1]
Lck	0.03[1]
c-Yes	0.08[1]

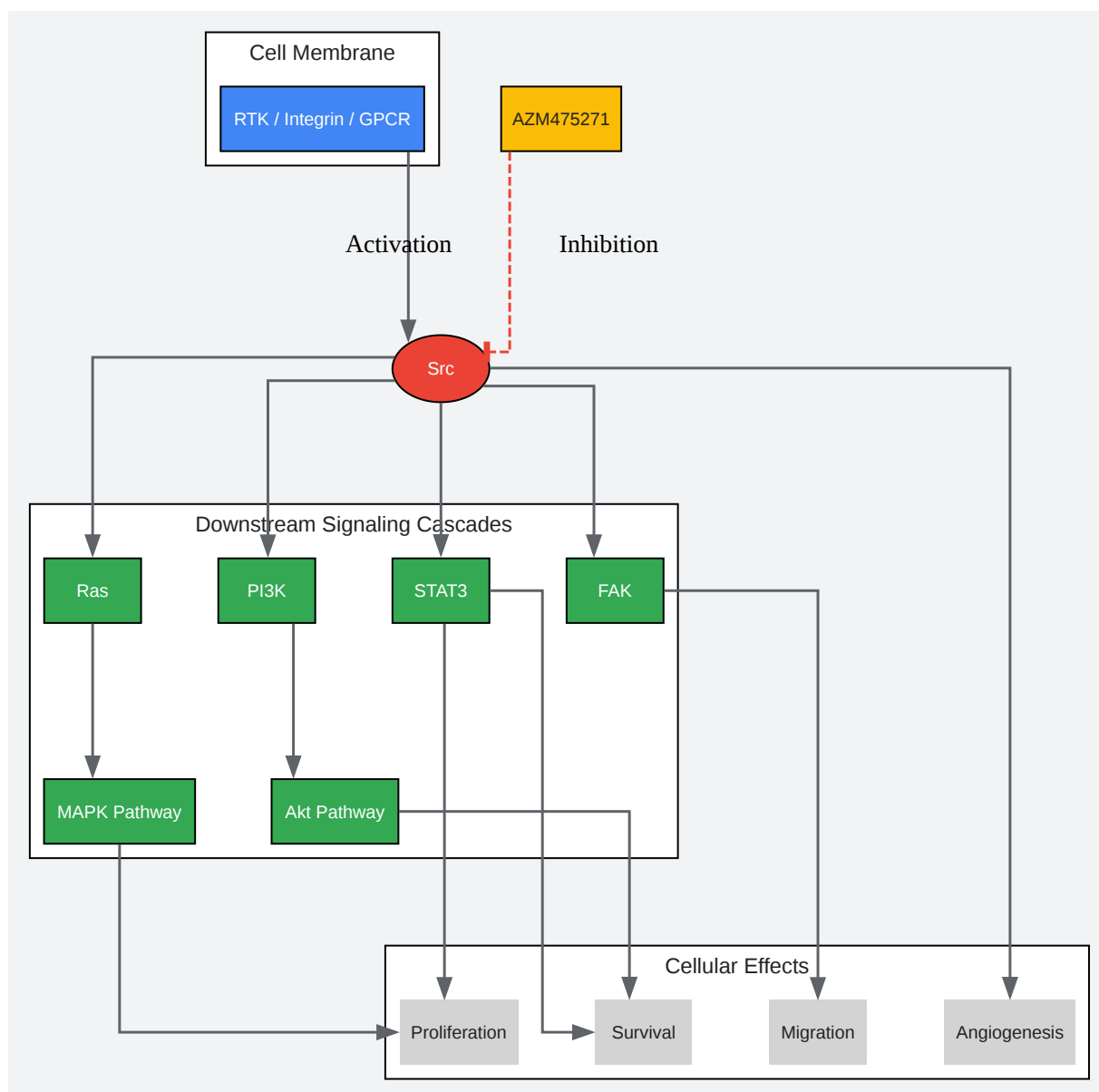
In Vitro Cellular Activity

AZM475271 has shown inhibitory effects on the proliferation of various cancer cell lines.

Cell Line	Assay Duration	IC50 (μM)
c-Src transfected 3T3 fibroblasts	24 hours	0.53[1]
A549 (human lung carcinoma)	72 hours	0.48[1]

Signaling Pathways

AZM475271 primarily exerts its effects by inhibiting the Src kinase signaling pathway. Src is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), integrins, and G protein-coupled receptors (GPCRs). Upon activation, Src phosphorylates a multitude of downstream substrates, initiating several signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis.



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Caption: Src Signaling Pathway and Inhibition by **AZM475271**.

Inhibition of TGF- β Signaling

Interestingly, preclinical studies have revealed that **AZM475271** can also inhibit signaling mediated by Transforming Growth Factor-beta (TGF- β). While the precise mechanism is not fully elucidated, it is suggested that **AZM475271** may act as a dual inhibitor of both Src and the TGF- β pathway. This cross-inhibition is significant as the TGF- β pathway is also implicated in tumor progression and metastasis, particularly in advanced-stage cancers.

Preclinical In Vivo Studies

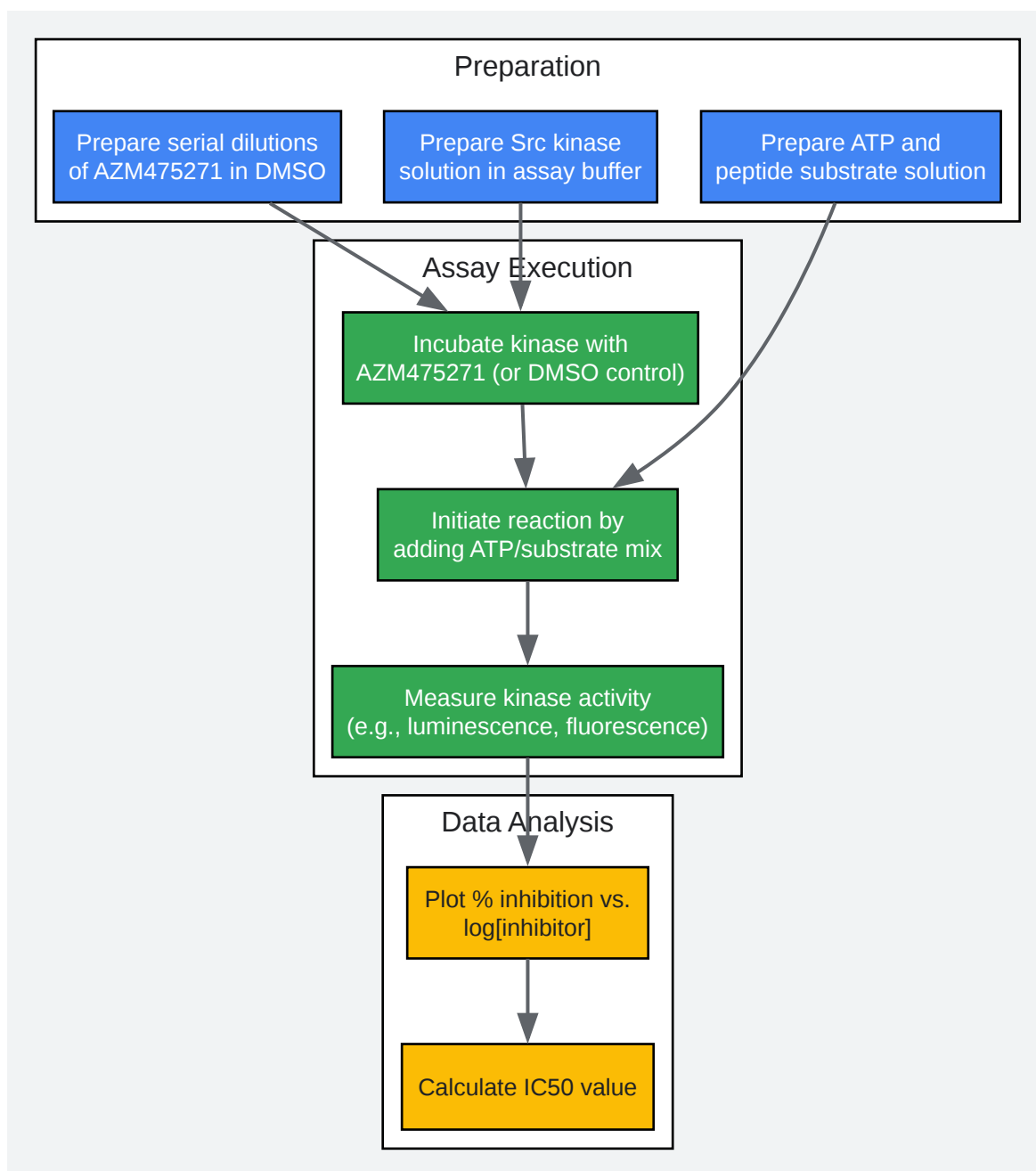
AZM475271 has been evaluated in preclinical animal models, primarily in pancreatic cancer, demonstrating anti-tumor and anti-metastatic activity.

Cancer Type	Animal Model	Treatment	Key Findings
Pancreatic Cancer	Orthotopic Nude Mice	50 mg/kg, oral, daily	Reduced primary tumor volume and metastasis. [1]
Pancreatic Cancer	Orthotopic Nude Mice	50 mg/kg AZM475271 + 100 mg/kg Gemcitabine	Enhanced anti-tumor effect and apoptosis compared to either agent alone. [1]

Experimental Protocols

Kinase Activity Assay (Representative Protocol)

This protocol describes a common method for determining the IC₅₀ of a kinase inhibitor.



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Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology:

- Reagents: Purified recombinant Src kinase, appropriate peptide substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), **AZM475271**, DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

- Procedure:
 1. Prepare a serial dilution of **AZM475271** in DMSO.
 2. In a 384-well plate, add the diluted **AZM475271** or DMSO (vehicle control).
 3. Add the Src kinase solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
 4. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
 5. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
 6. Stop the reaction and measure the kinase activity using a suitable detection method. For instance, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence readout.
- Data Analysis:
 1. Calculate the percentage of kinase inhibition for each concentration of **AZM475271** relative to the DMSO control.
 2. Plot the percent inhibition against the logarithm of the inhibitor concentration.
 3. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay - Representative Protocol)

This protocol outlines a common method to assess the effect of a compound on cell proliferation.

Detailed Methodology:

- Cell Seeding:
 1. Harvest and count cancer cells (e.g., A549).

2. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
 1. Prepare serial dilutions of **AZM475271** in cell culture medium.
 2. Replace the existing medium in the wells with the medium containing different concentrations of **AZM475271** or vehicle control.
 - Incubation:
 1. Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
 - MTT Addition and Solubilization:
 1. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
 2. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
 - Data Acquisition and Analysis:
 1. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
 2. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 3. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

In Vivo Xenograft Study (Representative Protocol)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

Detailed Methodology:

- Cell Implantation:
 1. Harvest and resuspend human pancreatic cancer cells (e.g., L3.6pl) in a suitable medium.
 2. Anesthetize immunodeficient mice (e.g., nude mice) and orthotopically inject the cancer cells into the pancreas.
- Tumor Growth and Treatment Initiation:
 1. Monitor the mice for tumor growth. Once tumors are established and reach a certain size, randomize the mice into treatment and control groups.
 2. Administer **AZM475271** (e.g., 50 mg/kg) orally once daily. The control group receives the vehicle. For combination studies, a second group would receive the combination of **AZM475271** and another therapeutic agent like gemcitabine.
- Monitoring and Endpoint:
 1. Measure tumor volume periodically using calipers or an imaging modality.
 2. Monitor the body weight and overall health of the mice.
 3. At the end of the study, euthanize the mice and excise the primary tumors.
 4. Examine relevant organs for metastases.
- Data Analysis:
 1. Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
 2. Assess the incidence and extent of metastasis.
 3. Perform histological and immunohistochemical analyses on the tumor tissues to evaluate cell proliferation, apoptosis, and angiogenesis.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for **AZM475271**. The lack of progression into clinical development may be due to a variety of factors, including but not limited to pharmacokinetic properties, off-target effects, or strategic decisions by the developing company.

Conclusion

AZM475271 is a potent Src family kinase inhibitor with demonstrated anti-tumor and anti-metastatic effects in preclinical models of cancer. Its ability to also modulate the TGF- β signaling pathway suggests a potentially broader mechanism of action. While the absence of clinical trial data limits the assessment of its therapeutic potential in humans, the information gathered from preclinical studies provides valuable insights for researchers and drug development professionals working on Src kinase inhibitors and related signaling pathways. The detailed protocols provided in this guide can serve as a foundation for the in vitro and in vivo evaluation of similar compounds.

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References

- 1. Pipeline - AstraZeneca [astrazeneca.com]
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